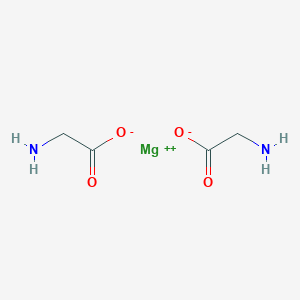

Magnesium glycinate

Overview

Description

Magnesium glycinate is a compound of magnesium and glycine, an amino acid. It is a popular dietary supplement and is used to treat a variety of conditions, including anxiety, depression, insomnia, and muscle cramps. This compound is a form of magnesium that is better absorbed by the body than other forms of magnesium, such as magnesium oxide. It is also less likely to cause gastrointestinal side effects, such as diarrhea.

Scientific Research Applications

Use in Advanced Powder Technology : Magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO), which are related to magnesium glycinate, have applications in science and practical fields. They can be used as antibacterial agents, neutralizers of pollutants in fresh and wastewater, components of membranes, and notably as flame retardants. MgO is also characterized as a fire-resistant and insulating material, an adsorbent, an active catalyst, and a catalyst support (Pilarska, Klapiszewski, & Jesionowski, 2017).

Biodegradable Material in Biomedical Applications : Magnesium and its alloys are a research frontier in biodegradable materials due to their biocompatibility and biomechanical compatibility. They are particularly significant in orthopedic applications but require control over their high degradation rate in physiological environments. Advances in polymeric coatings for Mg alloys, including this compound, have been studied for improving their corrosion resistance and biocompatibility (Li et al., 2018).

Growth-promoting Agent in Marine Microalgae Culture : this compound has been found to significantly promote the growth of Antarctic green algae L1 and diatom H1. Higher concentrations of this compound solutions showed stronger growth-promoting effects, indicating its potential as a growth-promoting agent for marine microalgae culture (Miao Jin-lai, 2002).

Orthopedic Implant Applications : Mg and its alloys, including those involving this compound, are being extensively researched for use in orthopedic implants. They have advantages over traditional materials like stainless steel and titanium due to their biodegradability and mechanical properties. Research focuses on improving their biomedical performance through alloying, surface modification, and processing techniques (Radha & Sreekanth, 2017).

Adsorption of Metal Ions : Studies have investigated the use of magnesium ferrite, a compound related to this compound, in the adsorption of metal ions. The adsorption capacity and efficiency were found to be influenced by the synthesis method and the calcination temperature, demonstrating its potential in environmental applications (Ivanets et al., 2021).

Corrosion Assessment in Biodegradable Implants : The study of magnesium alloys, such as this compound, in biodegradable implants, includes evaluating their corrosion behavior. This is crucial for their safe use in biomedical applications, particularly in orthopedic contexts (Kirkland, Birbilis, & Staiger, 2012).

Biodegradable Biomaterials in Orthopedic Applications : Magnesium has a long history as a degradable biomaterial and is being reconsidered for orthopedic applications due to technological advancements that allow better control of corrosion (Walker et al., 2014).

Bioavailability in Nutritional Supplements : this compound has been shown to have higher bioavailability compared to inorganic salts when formulated in highly soluble magnesium supplements. This highlights its potential use in addressing magnesium deficiencies in the population (Vynckier, 2020).

Mechanism of Action

Target of Action

Magnesium glycinate is a combination of the essential mineral magnesium and the amino acid glycine . The primary targets of this compound are the cells of the body where it plays a crucial role in various biochemical reactions .

Mode of Action

This compound dissociates into magnesium ions and glycine once consumed . Magnesium ions play a crucial role in various biochemical reactions in the body, including energy production, protein synthesis, muscle and nerve function, and maintaining healthy blood pressure levels . Glycine acts as a neurotransmitter and plays a pivotal role in regulating the nervous system .

Biochemical Pathways

Magnesium plays a vital role in the activity of intracellular proteins involved in insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . It also participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates 1, insulin receptor substrates 2, phosphatidylinositol 3-kinase, and protein kinase B . Furthermore, magnesium is involved in energy production, blood pressure regulation, normal heart rhythm, DNA and RNA creation, bone structure development, and nervous system regulation .

Pharmacokinetics

This compound is highly bioavailable, meaning the magnesium is easily absorbed through your small intestine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, kidney problems can cause difficulties in excreting excess magnesium, so it is advisable for a person with kidney issues to contact a doctor before taking this compound . Furthermore, the presence of glycine in this compound offers additional benefits beyond magnesium supplementation. Glycine is known for its role in collagen production, which is essential for maintaining healthy skin, joints, and connective tissues .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Magnesium glycinate is involved in numerous metabolic processes, playing an important role in the physiological function of the brain, heart, and skeletal muscle . It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is primarily stored in bone, muscle, and soft tissue, and less than 1% is present in the extracellular fluid .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metal ion in this compound is bonded to the amino and carboxyl group to form two five-membered rings .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

| { "Design of the Synthesis Pathway": "Magnesium glycinate can be synthesized via a simple reaction between magnesium oxide and glycine.", "Starting Materials": ["Magnesium oxide", "Glycine"], "Reaction": [ "Step 1: Dissolve glycine in distilled water.", "Step 2: Add magnesium oxide to the glycine solution while stirring continuously.", "Step 3: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the resulting solution to obtain magnesium glycinate as a white crystalline solid.", "Step 5: Wash the solid with distilled water and dry it in a vacuum oven at 60°C." ] } | |

CAS RN |

14783-68-7 |

Molecular Formula |

C4H8MgN2O4 |

Molecular Weight |

172.42 g/mol |

IUPAC Name |

magnesium;2-aminoacetate |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

AACACXATQSKRQG-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Other CAS RN |

14783-68-7 |

synonyms |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)

![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)